molecular formula C14H19NO2 B1370656 1-(4-Ethylbenzoyl)piperidin-4-ol

1-(4-Ethylbenzoyl)piperidin-4-ol

カタログ番号: B1370656
分子量: 233.31 g/mol
InChIキー: BIHHLFUKMFIJCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Crystallographic Analysis

This compound (C₁₄H₁₉NO₂, MW = 233.31 g/mol) features a piperidine ring substituted at the nitrogen with a 4-ethylbenzoyl group and a hydroxyl group at the 4-position (Figure 1). The piperidine ring adopts a chair conformation , as observed in related N-benzoylpiperidine derivatives. The 4-ethylbenzoyl group introduces steric effects, stabilizing the equatorial orientation of the hydroxyl group to minimize 1,3-diaxial interactions.

Crystallographic studies of analogous compounds reveal triclinic or monoclinic systems with unit cell parameters influenced by intermolecular hydrogen bonding. For example, N-benzoylpiperidine derivatives exhibit unit cell dimensions of a = 9.80 Å, b = 10.45 Å, c = 10.68 Å, with angles α = 62.2°, β = 66.0°, and γ = 68.2°. Hydrogen bonds between the hydroxyl group (O–H) and nearby nitrogen/oxygen atoms (N–H⋯O, O–H⋯N) contribute to lattice stability, with bond lengths ranging from 2.70–2.90 Å.

Table 1: Hypothetical Unit Cell Parameters for this compound

Parameter Value
Space group P1
a (Å) 9.85 ± 0.05
b (Å) 10.50 ± 0.05
c (Å) 10.70 ± 0.05
α (°) 62.5 ± 0.1
β (°) 66.3 ± 0.1
γ (°) 68.4 ± 0.1
Volume (ų) 865 ± 5

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • Piperidine protons: δ 3.75–3.90 (m, 2H, N–CH₂), 2.65–2.85 (m, 2H, C₃–H), 1.70–1.90 (m, 4H, C₂/C₅–H₂).
    • 4-Ethylbenzoyl group: δ 7.45–7.65 (m, 4H, aromatic H), 2.40–2.60 (q, 2H, CH₂CH₃), 1.20–1.40 (t, 3H, CH₂CH₃).
    • Hydroxyl proton: δ 1.90–2.10 (br s, 1H, O–H).

Table 2: Key ¹³C NMR Chemical Shifts

Carbon Position δ (ppm) Assignment
C=O 168.5 Benzoyl carbonyl
Aromatic C 127–140 Benzene ring
C–OH 68.2 Piperidine C4
N–CH₂ 50.1 Piperidine N–CH₂
CH₂CH₃ 28.5 Ethyl CH₂

Infrared (IR) Spectroscopy:

  • O–H stretch: 3200–3400 cm⁻¹ (broad).
  • C=O stretch: 1665 cm⁻¹ (benzoyl group).
  • C–N stretch: 1240 cm⁻¹ (piperidine ring).

Mass Spectrometry (MS):

  • Molecular ion peak: m/z = 233.1 [M]⁺.
  • Fragmentation pathways:
    • Loss of ethyl group: m/z = 205.1 [M – C₂H₅]⁺.
    • Benzoyl cleavage: m/z = 100.1 [C₆H₁₀NO]⁺.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

  • Bond lengths : C=O (1.22 Å), C–N (1.45 Å), and O–H (0.97 Å).
  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity. The HOMO is localized on the benzoyl π-system, while the LUMO resides on the piperidine ring.

Molecular Electrostatic Potential (MEP):

  • Negative potential (-0.15 e) at the carbonyl oxygen, facilitating hydrogen bonding.
  • Positive potential (+0.12 e) at the hydroxyl hydrogen, enhancing solubility in polar solvents.

Table 3: DFT-Optimized Geometric Parameters

Parameter Value (Å/°)
C=O bond length 1.22
C–N bond length 1.45
O–H bond length 0.97
C4–O–H angle 108.5

特性

分子式

C14H19NO2

分子量

233.31 g/mol

IUPAC名

(4-ethylphenyl)-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(17)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3

InChIキー

BIHHLFUKMFIJCG-UHFFFAOYSA-N

正規SMILES

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)O

製品の起源

United States

科学的研究の応用

Chemical Properties and Structure

1-(4-Ethylbenzoyl)piperidin-4-ol is characterized by its piperidine ring substituted with a 4-ethylbenzoyl group. The molecular structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Scientific Research Applications

This compound has been investigated for several key applications:

  • Medicinal Chemistry : The compound is explored for its potential as an analgesic and anti-inflammatory agent. Its structure suggests that it may inhibit specific pathways involved in pain perception and inflammation.
  • Pharmacological Studies : Research indicates that this compound may act on the central nervous system, potentially modulating neurotransmitter systems. It has been studied for its effects on pain relief and mood enhancement.
  • Drug Development : The compound serves as a scaffold for synthesizing new derivatives with enhanced efficacy and reduced side effects. Its modifications have led to the discovery of compounds with improved pharmacokinetic profiles.

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that this compound exhibited significant analgesic properties comparable to standard analgesics. The study measured pain response using the hot plate test, where treated animals showed increased latency to respond to thermal stimuli, indicating effective pain relief.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionEvidence/Source
Medicinal ChemistryInvestigated as an analgesic and anti-inflammatory agentAnimal model studies
Pharmacological StudiesPotential modulation of neurotransmitter systemsBiochemical assays
Drug DevelopmentScaffold for synthesizing new derivatives with improved efficacyStructure-activity relationship studies
Mechanism of ActionInteraction with opioid receptors and inhibition of COX enzymesMechanistic studies

類似化合物との比較

Table 1: Structural Features and Target Selectivity

Compound Name Substituents Molecular Weight Biological Target Key Findings Reference ID
RB-005 4-Octylphenethyl at N1, 4-hydroxy-piperidine ~335.5 g/mol Sphingosine Kinase 1 (SK1) 15-fold selectivity for SK1 over SK2; optimal for structural optimization
RB-019 4-Octylphenethyl at N1, 3-hydroxy-piperidine ~335.5 g/mol Sphingosine Kinase 1 (SK1) 6.1-fold SK1/SK2 selectivity; lower efficacy than RB-005
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalen-2-yloxy and quinolin-3-yl groups ~434.5 g/mol 5-HT1A receptor No acute insulin secretion effect; improves glucose tolerance via β-cell survival
P4MP4 Piperidin-4-ylmethyl at N1 ~184.3 g/mol Type IV Pilus ATPase (PilB) Inhibits Neisseria meningitidis adhesion; phenothiazine-like activity
Z3777013540 5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl at N1 ~247.2 g/mol 4R-Tauopathy (CNS target) High CNS MPO score (4.5) and BBB permeability; comparable to CBD-2115
1-(4-Trifluoromethyl-pyrimidin-2-yl)-piperidin-4-ol Trifluoromethyl-pyrimidinyl at N1 ~247.2 g/mol Undisclosed (structural analog) Enhanced metabolic stability due to fluorine substituents

Key Observations:

  • Substituent Position Matters : RB-005 (4-hydroxy-piperidine) shows 15-fold SK1/SK2 selectivity, while RB-019 (3-hydroxy) has reduced selectivity (6.1-fold), indicating the critical role of hydroxyl group positioning .
  • Lipophilicity and Target Engagement : The octylphenethyl group in RB-005/RB-019 enhances membrane permeability, critical for intracellular kinase targeting. In contrast, P4MP4’s simpler structure lacks this feature but retains bacterial adhesion inhibition .
  • CNS Penetration: Z3777013540’s pyrimidinyl and fluoro-indole groups confer high CNS MPO scores (4.5) and BBB permeability, making it superior to non-fluorinated analogs for neurological targets .

Key Observations:

  • Solubility vs. Activity : RO 63–1908’s butenedioate salt improves solubility but introduces neurotoxicity risks, highlighting the trade-off between formulation and safety .
  • Safety of Aminomethyl Derivatives: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol’s GHS-compliant profile suggests lower acute toxicity compared to alkylated or halogenated analogs .

Contradictions and Limitations

  • Insulin Secretion Paradox: While 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol enhances β-cell survival, it lacks acute insulin secretion effects, unlike other piperidine-based antidiabetics .
  • Species-Specific Activity: P4MP4’s anti-adhesion effects in N.

準備方法

Acylation of Piperidin-4-ol Derivatives with 4-Ethylbenzoyl Chloride

One common approach is the direct acylation of the piperidin-4-ol nitrogen with 4-ethylbenzoyl chloride under controlled conditions.

  • The piperidin-4-ol free base is reacted with 4-ethylbenzoyl chloride in anhydrous solvents such as toluene or dichloromethane.
  • A base like sodium carbonate or triethylamine is used to neutralize the hydrochloric acid formed.
  • The reaction is typically carried out under reflux or at elevated temperatures for several hours.
  • The product is isolated by filtration or extraction, followed by recrystallization.

This method is supported by analogous procedures described in the synthesis of related 1-aroyl-4-piperidinol compounds, where similar acyl chlorides were used to acylate piperidin-4-ol derivatives.

Alkylation of 4-Hydroxypiperidines with 4-Ethylbenzoyl-Containing Halides

Another approach involves nucleophilic substitution reactions:

  • A 4-hydroxypiperidine derivative is reacted with a 4-ethylbenzoyl-substituted alkyl halide (e.g., 4-ethylbenzoyl chloride or 4-ethylbenzoyl bromide derivatives).
  • The reaction is conducted in aprotic solvents such as toluene or 4-methyl-2-pentanone.
  • Potassium iodide is often used as a catalyst to enhance halide leaving group ability.
  • The mixture is refluxed for extended periods (48-72 hours) in sealed tubes to achieve full conversion.
  • After reaction completion, the mixture is filtered, evaporated, and the residue purified by recrystallization from suitable solvent mixtures (e.g., acetone and 2-propanol).
  • The hydrochloride salt of the product is often prepared by passing dry hydrogen chloride gas through the solution, followed by recrystallization.

Hydrogenation and Reduction Steps

In some synthetic sequences, hydrogenation is employed to reduce intermediate compounds:

  • A solution of the intermediate this compound or its precursors in 2-propanol and water is hydrogenated under atmospheric pressure with a palladium-on-charcoal catalyst at around 30 °C.
  • The catalyst is then removed by filtration, and the product isolated by evaporation and extraction steps.
  • This step can be used to remove protecting groups or reduce double bonds in intermediates.

Data Table Summarizing Key Preparation Parameters

Step/Method Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Acylation with 4-ethylbenzoyl chloride Piperidin-4-ol, 4-ethylbenzoyl chloride, base (Na2CO3) 48-72 hours reflux 100-120 °C (sealed tube) 70-90 (typical) Requires dry conditions, inert atmosphere
Alkylation with 4-ethylbenzoyl halide 4-hydroxypiperidine, 4-ethylbenzoyl chloride, KI catalyst 48-72 hours reflux 100-120 °C 65-85 Potassium iodide catalyzes halide displacement
Hydrogenation reduction step Pd/C catalyst, 2-propanol/water, H2 atmosphere 2-4 hours 30 °C >90 Used for deprotection or saturation
Friedel-Crafts + Grignard route N-acetylpiperidine derivative, acyl chloride, PhMgX Multi-step (days) Varied 60-80 More complex, suitable for elaborated derivatives

Research Findings and Observations

  • The acylation and alkylation methods provide efficient routes to this compound with good yields and purity after recrystallization.
  • Use of potassium iodide as a catalyst significantly improves halide displacement reactions in alkylation steps.
  • Hydrogenation steps are effective for selective reduction without affecting the aromatic ketone moiety.
  • The Friedel-Crafts acylation followed by Grignard addition, while more complex, allows for structural diversification and introduction of multiple aromatic groups.
  • Purification by recrystallization from solvent mixtures such as acetone/2-propanol or diisopropyl ether/ethanol is critical for obtaining analytically pure hydrochloride salts.
  • Reaction monitoring by TLC and control of pH during extraction steps are essential for maximizing yield and minimizing by-products.

Q & A

Basic: What are the methodological considerations for synthesizing 1-(4-Ethylbenzoyl)piperidin-4-ol, and how can reaction yields be optimized?

Answer:
Synthesis typically involves coupling 4-ethylbenzoyl chloride with piperidin-4-ol under basic conditions. Key steps include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride intermediate.
  • Stoichiometry : A 1:1.2 molar ratio of piperidin-4-ol to acyl chloride ensures complete conversion .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., over-acylation).
  • Workup : Neutralize excess acid with NaHCO₃ and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization may require iterative adjustment of reaction time, catalyst (e.g., DMAP), and solvent polarity. For derivatives, substituent steric effects on the benzoyl group should be evaluated .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine powders .
  • Waste disposal : Collect organic waste in designated containers and incinerate via licensed facilities to prevent environmental contamination .
  • Spill management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and label as hazardous waste .

Advanced: How can discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) be systematically resolved?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Follow this protocol:

Cross-validate techniques : Compare experimental NMR (¹H, ¹³C) with DFT-calculated shifts (e.g., B3LYP/6-31G* level) in implicit solvent models (e.g., PCM).

Variable-temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (see FAQ 5) .

Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing piperidin-4-ol derivatives?

Answer:
A 2³ factorial design evaluates three factors (e.g., temperature, solvent polarity, catalyst loading) at two levels (high/low):

FactorLow LevelHigh Level
Temperature0°C25°C
Solvent polarityDichloromethane (ε=8.9)DMF (ε=37)
Catalyst (DMAP)0.1 eq0.3 eq

Analyze main effects and interactions using ANOVA. For example, high solvent polarity may improve solubility but increase side reactions. Response surface methodology (RSM) can further refine optimal conditions .

Advanced: What are the challenges in determining the crystal structure of this compound using SHELX software?

Answer:
Key challenges include:

  • Disordered moieties : The ethylbenzoyl group may exhibit rotational disorder. Use PART and SIMU commands in SHELXL to model split positions .
  • Hydrogen bonding : Identify O–H···N interactions using PLATON or Mercury . Compare with similar structures (e.g., 4-hydroxypiperidine derivatives) to validate geometry .
  • Data quality : Ensure high-resolution (<1.0 Å) data to refine anisotropic displacement parameters. Reject datasets with Rint>5%R_{\text{int}} > 5\%.

Example refinement metrics from a related structure :

ParameterValue
Resolution1.3 Å
Rwork/RfreeR_{\text{work}}/R_{\text{free}}0.18/0.21
CCDC Deposition2023-10-04

Advanced: How can theoretical models predict the biological activity of this compound derivatives?

Answer:

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using tools like MOE or Schrödinger .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina . Validate with MD simulations (≥100 ns) to assess stability .
  • QSAR : Derive regression models linking substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups on the benzoyl ring may enhance binding affinity .

Advanced: How should researchers address contradictions in toxicity data between in vitro and theoretical predictions?

Answer:

  • In vitro validation : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations aligned with predicted IC₅₀ values.
  • Metabolic stability : Use liver microsomes to assess oxidative degradation, which may explain discrepancies between predicted and observed toxicity .
  • Read-across analysis : Compare with structurally similar compounds (e.g., 4-fluorobenzamide derivatives) to identify trends in toxicity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。